N-(1,3-benzodioxol-5-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
CAS No.:
Cat. No.: VC15000541
Molecular Formula: C17H14N4O4
Molecular Weight: 338.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14N4O4 |
|---|---|
| Molecular Weight | 338.32 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide |
| Standard InChI | InChI=1S/C17H14N4O4/c22-16(18-11-5-6-14-15(9-11)25-10-24-14)7-8-21-17(23)12-3-1-2-4-13(12)19-20-21/h1-6,9H,7-8,10H2,(H,18,22) |
| Standard InChI Key | HPVAWIJVCBKDLF-UHFFFAOYSA-N |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4N=N3 |
Introduction
Synthesis Methods
The synthesis of N-(1,3-benzodioxol-5-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide typically involves multi-step reactions. These may include the formation of the benzodioxole and benzotriazine rings separately, followed by their coupling through a propanamide linker. Common methods involve the use of coupling agents like carbodiimides or aminium salts.
| Synthesis Step | Description |
|---|---|
| Formation of Rings | Separate synthesis of benzodioxole and benzotriazine rings. |
| Coupling Reaction | Use of coupling agents to link the rings via a propanamide group. |
Potential Applications
Given its structural complexity, N-(1,3-benzodioxol-5-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide could have potential applications in pharmaceuticals, particularly in areas such as:
-
Antimicrobial Agents: Compounds with similar structures have shown antimicrobial properties.
-
Cancer Research: Benzotriazine derivatives have been explored for their anticancer activities.
-
Materials Science: The compound's unique structure might be useful in developing new materials.
| Potential Application | Description |
|---|---|
| Antimicrobial Agents | Potential use against bacterial or fungal infections. |
| Cancer Research | Exploration of anticancer properties. |
| Materials Science | Development of novel materials with specific properties. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume